molecular formula C19H16O7 B104011 3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde CAS No. 477336-75-7

3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde

Cat. No. B104011
CAS RN: 477336-75-7
M. Wt: 356.3 g/mol
InChI Key: AQUXTCZWTTUERG-UHFFFAOYSA-N
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Description

The compound is a derivative of chromene, a heterocyclic compound that is a fusion of a benzene ring and a pyran ring. It has a 1,3-benzodioxol-5-ylmethyl group attached, which is a common motif in many natural products and drugs, including the psychoactive compound MDMA .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups (like the hydroxyl groups in this compound) would likely make it more soluble in polar solvents .

Scientific Research Applications

Traditional Medicine

Ophiopogonanone C is found in the tubers of Ophiopogon japonicus , a plant native to East Asia . This plant is well-known in traditional medicine, particularly in China, where it’s used for the treatment of dry coughs and phthisis .

Pharmacological Activities

The plant Ophiopogon japonicus, which contains Ophiopogonanone C, has similar pharmacological activities and clinical efficacies to Liriopes radix . This suggests that Ophiopogonanone C may also share these properties.

Chemical Composition Analysis

Ophiopogonanone C is one of the homoisoflavonoids found in Ophiopogon japonicus . It’s used as a marker in the chemical comparison and quality evaluation of Ophiopogon japonicus and Liriopes radix .

Impact of Agricultural Practices

Studies have found that the use of paclobutrazol, a plant growth regulator, can reduce the content of Ophiopogonanone C in Ophiopogon japonicus . This highlights the impact of agricultural practices on the chemical composition of medicinal plants.

Potential Therapeutic Applications

While specific therapeutic applications of Ophiopogonanone C are not mentioned in the sources, the traditional use of Ophiopogon japonicus in treating respiratory conditions suggests potential applications in this area .

Future Research Directions

Given the traditional use and pharmacological activities of Ophiopogon japonicus, future research could explore the specific role of Ophiopogonanone C in these effects. Additionally, the impact of agricultural practices on its content suggests a need for research into sustainable cultivation methods .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. For example, if it shows promising biological activity, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21-22H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUXTCZWTTUERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10871974

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
Reactant of Route 2
3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
Reactant of Route 3
3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
Reactant of Route 4
3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
Reactant of Route 6
3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde

Q & A

Q1: What is the significance of Ophiopogonanone C in the context of Ophiopogon japonicus?

A1: Ophiopogonanone C is a flavonoid found in the tuber of Ophiopogon japonicus [, ]. While research on this specific compound is limited, it belongs to a class of compounds known for their potential pharmacological activities.

Q2: How does the application of paclobutrazol, a plant growth regulator, impact the levels of Ophiopogonanone C in Ophiopogon japonicus?

A2: Research indicates that the use of paclobutrazol in the cultivation of Ophiopogon japonicus can significantly decrease the levels of Ophiopogonanone C in the tuber []. This finding suggests that paclobutrazol may interfere with the plant's secondary metabolite production, potentially impacting the overall phytochemical profile of Ophiopogon japonicus.

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